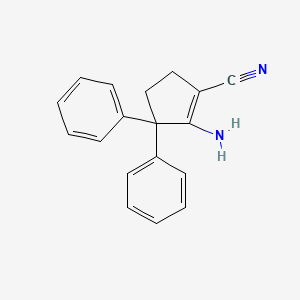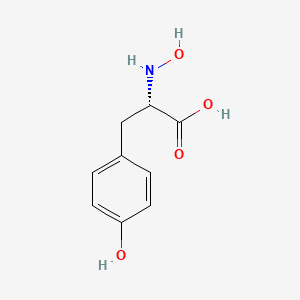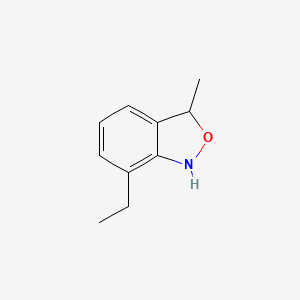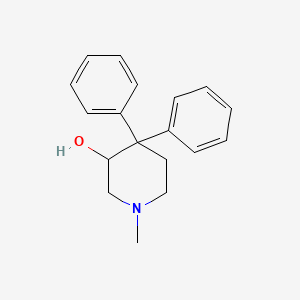
Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- is a modified nucleoside triphosphate. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a triphosphate group attached to the 5’ position of the uridine molecule, with modifications at the 2’ and 3’ positions, making it a dideoxy compound. The ethyl group at the 5 position further distinguishes it from other uridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- typically involves multi-step organic synthesis. The starting material is usually uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This is followed by the introduction of the ethyl group at the 5 position through alkylation reactions. The final step involves the phosphorylation of the 5’ hydroxyl group to form the triphosphate moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other positions of the uridine molecule.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the phosphorylation of uridine derivatives. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis. The use of bioreactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the triphosphate group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 5 position.
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is used in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: The compound is used in the production of diagnostic reagents and as a substrate in enzymatic assays.
Mechanism of Action
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- involves its incorporation into RNA molecules during transcription. The modified nucleotide can interfere with RNA synthesis and function, leading to the inhibition of viral replication or cancer cell growth. The compound can also act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-triphosphate: A naturally occurring nucleotide involved in RNA synthesis.
2’,3’-Dideoxyuridine: A nucleoside analog used in antiviral therapies.
5-Ethyluridine: A modified nucleoside with an ethyl group at the 5 position.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- is unique due to its combination of modifications at the 2’, 3’, and 5 positions. This unique structure allows it to interact with biological molecules in ways that other nucleotides cannot, making it a valuable tool in research and therapeutic applications.
Properties
CAS No. |
119388-80-6 |
|---|---|
Molecular Formula |
C11H19N2O13P3 |
Molecular Weight |
480.20 g/mol |
IUPAC Name |
[[(2S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O13P3/c1-2-7-5-13(11(15)12-10(7)14)9-4-3-8(24-9)6-23-28(19,20)26-29(21,22)25-27(16,17)18/h5,8-9H,2-4,6H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1 |
InChI Key |
PRWYBBVCTUTNJR-DTWKUNHWSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)





![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
